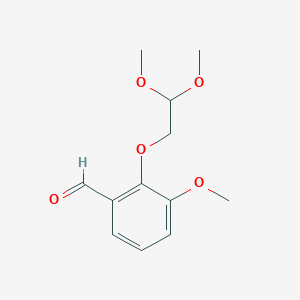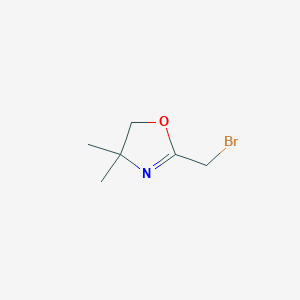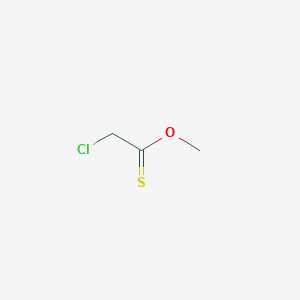
(3R)-2-Methylnon-4-YN-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2-Methylnon-4-YN-3-OL is an organic compound with a unique structure that includes a triple bond (alkyne) and a hydroxyl group (alcohol)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Methylnon-4-YN-3-OL typically involves the use of stereoselective methods to ensure the correct configuration of the molecule. One common approach is the use of asymmetric catalysis, where chiral catalysts are employed to guide the formation of the desired enantiomer. The reaction conditions often include controlled temperatures and the use of solvents that can stabilize the intermediates formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are designed to maximize yield and purity while minimizing costs. The use of continuous flow reactors can also be considered to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-Methylnon-4-YN-3-OL can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne can be reduced to form an alkene or an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the alkyne.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the alkyne can produce an alkane.
Scientific Research Applications
(3R)-2-Methylnon-4-YN-3-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (3R)-2-Methylnon-4-YN-3-OL exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the alkyne group can participate in pi-stacking interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-2-Methylnon-4-YN-3-OL: The enantiomer of (3R)-2-Methylnon-4-YN-3-OL, which has similar chemical properties but may exhibit different biological activities.
2-Methylnon-4-YN-3-OL: A compound with the same functional groups but lacking the chiral center, resulting in different stereochemistry.
Non-4-YN-3-OL: A compound with a similar structure but without the methyl group at the second position.
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
Properties
CAS No. |
87682-13-1 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(3R)-2-methylnon-4-yn-3-ol |
InChI |
InChI=1S/C10H18O/c1-4-5-6-7-8-10(11)9(2)3/h9-11H,4-6H2,1-3H3/t10-/m0/s1 |
InChI Key |
GHEHXRGUNOPVKP-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC#C[C@@H](C(C)C)O |
Canonical SMILES |
CCCCC#CC(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14390638.png)
![2,6-Bis[(diphenylmethylidene)amino]heptanedinitrile](/img/structure/B14390640.png)
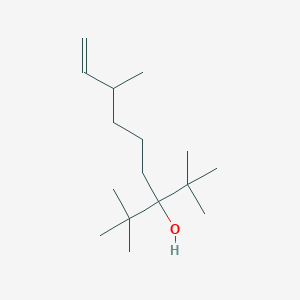
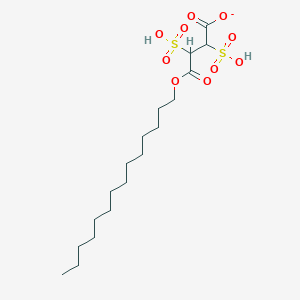
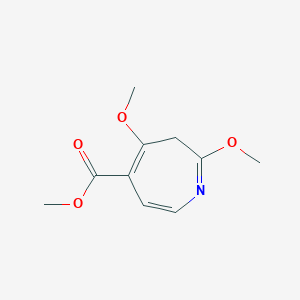
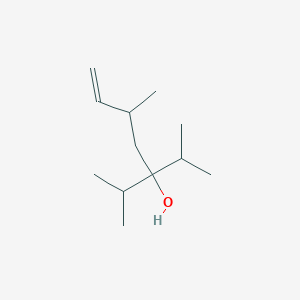
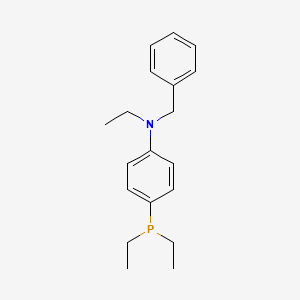
![1-{3-Chloro-2-[(trimethylsilyl)oxy]propyl}-2-methyl-5-nitro-1H-imidazole](/img/structure/B14390682.png)
![2,3-Diphenylthieno[3,4-b]pyrazine](/img/structure/B14390687.png)


